Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride
CAS No.: 33421-70-4
Cat. No.: VC19650054
Molecular Formula: C15H32ClNO2
Molecular Weight: 293.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33421-70-4 |
|---|---|
| Molecular Formula | C15H32ClNO2 |
| Molecular Weight | 293.87 g/mol |
| IUPAC Name | 2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H |
| Standard InChI Key | XUCNEPNSXHQQGC-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Structural Features
The compound comprises:
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A tetramethylvaleric acid moiety (2,2,4,4-tetramethylpentanoic acid), which confers steric hindrance and lipophilicity.
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A 2-diethylaminoethyl ester group, introducing basicity and water solubility when protonated.
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A hydrochloride salt form, enhancing stability and solubility in aqueous media .
Key Structural Data:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate hydrochloride |
| SMILES | CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |
| InChI Key | XUCNEPNSXHQQGC-UHFFFAOYSA-N |
| PubChem CID | 214538 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves two primary steps :
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Esterification: Reaction of 2,2,4,4-tetramethylvaleric acid with 2-diethylaminoethanol in the presence of a catalyst (e.g., ) to form the ester.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimized Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C |
| Solvent | Toluene or dichloromethane |
| Catalyst | Acidic ion-exchange resin or |
| Yield | ~85–90% (reported for analogous esters) . |
Scalability and Industrial Production
Industrial-scale production employs continuous-flow reactors to manage exothermic reactions and improve safety. Specialty chemical suppliers like Parchem and VulcanChem offer the compound for research applications .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt; moderately soluble in ethanol and acetone .
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Stability: Stable under ambient conditions but hygroscopic. Decomposes above 200°C .
Spectroscopic Data
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IR (KBr): Strong absorption at 1740 cm (ester C=O stretch), 2500–3000 cm (ammonium HCl) .
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H NMR (DO): δ 1.1–1.3 (m, 24H, CH), 3.2–3.5 (m, 6H, NCH), 4.3 (t, 2H, OCH) .
Applications and Research Findings
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. Its ester and amine functionalities enable:
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Prodrug Design: Enhanced membrane permeability for carboxylic acid-containing drugs .
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Local Anesthetics: Structural similarity to procaine (diethylaminoethyl ester of 4-aminobenzoic acid) suggests potential numbing properties .
Industrial Uses
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Surfactants: The amphiphilic structure aids in emulsification and dispersion .
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Coordination Chemistry: Acts as a ligand for metal catalysts in hydrogenation reactions .
Biological Activity
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HDAC Inhibition: Valeric acid derivatives exhibit histone deacetylase (HDAC) inhibitory activity, potentially relevant in oncology .
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Anti-inflammatory Effects: Modulates macrophage activity via GPR41/43 receptors, as observed in ulcerative colitis models .
Future Directions
Research gaps include:
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Pharmacokinetic Studies: Absorption, metabolism, and excretion profiles.
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Therapeutic Potential: Exploration in neurodegenerative diseases and metabolic syndromes .
This compound’s versatility in synthesis and functional group architecture positions it as a valuable tool in medicinal chemistry and materials science. Further studies are warranted to unlock its full potential.
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